molecular formula C7H7ClN2O2 B12092813 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone

1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone

Cat. No.: B12092813
M. Wt: 186.59 g/mol
InChI Key: LGYIROLGZGTEFI-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine.

    Reaction Conditions: The key step involves the acylation of 2-chloro-4-methoxypyrimidine using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of corresponding substituted pyrimidines.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents used.

    Condensation Reactions: The compound can participate in condensation reactions with hydrazines or amines to form hydrazones or imines, respectively.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used to study the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.

    Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial properties. This compound can serve as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chloro and methoxy substituents can influence its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

1-(2-Chloro-4-methoxypyrimidin-5-yl)ethanone can be compared with other similar compounds such as:

    1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.

    1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole ring, which can enhance their biological activity and specificity.

The uniqueness of this compound lies in its specific substituents, which can be tailored to achieve desired chemical and biological properties.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

1-(2-chloro-4-methoxypyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H7ClN2O2/c1-4(11)5-3-9-7(8)10-6(5)12-2/h3H,1-2H3

InChI Key

LGYIROLGZGTEFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1OC)Cl

Origin of Product

United States

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